2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
Description
Properties
Molecular Formula |
C15H12N6O5 |
|---|---|
Molecular Weight |
356.29 g/mol |
IUPAC Name |
2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C15H12N6O5/c16-20-17-6-11(23)18-8-3-1-2-7-12(8)15(26)21(14(7)25)9-4-5-10(22)19-13(9)24/h1-3,9H,4-6H2,(H,18,23)(H,19,22,24) |
InChI Key |
PPXOICYYCHOOJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindole-Piperidine Core
The foundational step involves constructing the 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione intermediate. A patented method (US20080064876A1) outlines this process using 4-[(N,N-dimethylhydrazono)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione as a precursor. Key steps include:
Reductive Amination :
- Reactants : 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile, methanesulfonic acid, Pd/C (10%).
- Conditions : Hydrogenation at 50 psi, 40°C, 20 hours in dimethylacetamide.
- Outcome : Reduction of the nitrile to an aminomethyl group, yielding 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione with 40% yield.
Salt Formation :
Introduction of the Azido-Acetamide Group
The azide functionality is introduced via nucleophilic substitution or Staudinger reactions. A method adapted from PMC9635410 demonstrates azidation using sodium azide:
Chloride Substitution :
Coupling to the Isoindole-Piperidine Core :
Optimization and Challenges
Reaction Efficiency
Stereochemical Considerations
While the target compound lacks chiral centers, the 2,6-dioxopiperidin-3-yl group’s conformation influences its biological interactions. Patent US20080064876A1 notes that stereochemical control in precursor synthesis (e.g., 3-aminopiperidine-2,6-dione) can enhance yield.
Comparative Analysis of Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
Efficacy in Cancer Models
Recent investigations have demonstrated the efficacy of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide in various cancer models:
| Study Type | Findings | Reference |
|---|---|---|
| In vitro | Induced apoptosis in multiple myeloma cells | |
| In vivo | Reduced tumor growth in xenograft models | |
| Mechanistic Study | Inhibition of NF-kB signaling pathway |
Neuroprotective Studies
The compound has also been evaluated for neuroprotective effects:
| Study Type | Findings | Reference |
|---|---|---|
| In vitro | Reduced neuronal cell death under oxidative stress conditions | |
| Animal Models | Improved cognitive function in models of Alzheimer's disease |
Clinical Implications
The potential applications of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide extend to therapeutic strategies for both cancer and neurodegenerative disorders. Its ability to modulate critical pathways suggests that it could serve as a lead compound for drug development aimed at:
- Cancer Therapy : Targeting cereblon and related pathways could enhance the efficacy of existing treatments or provide new avenues for therapy resistant cancers.
- Neuroprotection : By mitigating oxidative stress and excitotoxicity, this compound may offer protective benefits in neurodegenerative conditions such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. This compound can also act as a ligand, binding to specific proteins and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific context in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of isoindole-dione derivatives functionalized with acetamide side chains. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The hydrochloride salt derivative (Table 1) exhibits improved aqueous solubility compared to the neutral azido compound, which is typically soluble in polar aprotic solvents like DMSO or DMF.
- Stability: Azides are sensitive to light and heat, whereas amino and chloro analogs are more stable under standard storage conditions.
Biological Activity
The compound 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a derivative of isoindole with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in cancer treatment and immunomodulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.
- Molecular Formula: C18H18N6O
- Molecular Weight: 318.37 g/mol
- CAS Number: 2103656-92-2
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate immune responses. Notably, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the metabolism of tryptophan and linked to immune suppression in cancer.
Enzyme Inhibition
Studies indicate that derivatives of this compound can effectively inhibit IDO activity. For instance, one study reported that certain derivatives exhibited IC50 values below 5 µM against IDO1, demonstrating significant inhibitory potency compared to established controls .
Biological Activity Data
| Compound | IDO1 IC50 (µM) | Notes |
|---|---|---|
| 5a | >100 | No significant activity |
| 5b | 4.1 ± 0.9 | Notable inhibitor |
| 5c | 31.62 ± 1.6 | Moderate activity |
| 5d | >100 | No significant activity |
| 5e | >100 | No significant activity |
Cancer Treatment
Research has shown that compounds related to 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide can induce apoptosis in cancer cells while sparing normal cells. In a study involving murine models, certain derivatives demonstrated selective cytotoxicity against tumorigenic cells without affecting non-tumorigenic counterparts .
Immunomodulatory Effects
The compound's ability to modulate immune responses has been explored in various contexts. It was found to enhance the production of anti-inflammatory cytokines while inhibiting pro-inflammatory cytokines like TNF-alpha and IL-1 beta . This dual action suggests potential therapeutic applications in autoimmune disorders and chronic inflammatory diseases.
Synthesis and Derivatives
The synthesis of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide typically involves multi-step organic reactions including click chemistry techniques for attaching azide groups . The versatility of the synthetic routes allows for the creation of various derivatives with tailored biological activities.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling reactions between azido-acetamide derivatives and isoindole-dioxopiperidine precursors. Key steps include:
- Azide introduction : Reacting a halogenated acetamide intermediate with sodium azide in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .
- Isoindole-piperidine coupling : Using palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in structurally similar dioxopiperidine-isoindole systems .
- Characterization : Intermediates are validated via 1H/13C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) and mass spectrometry (CI/CH4, m/z 250–400 range for molecular ion peaks) .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation requires a multi-technique approach:
- Crystallography : X-ray diffraction for polymorph identification (e.g., distinguishing amorphous vs. crystalline forms) .
- Spectroscopy : NMR to confirm substituent positions (e.g., azide protons at δ 3.5–4.0 ppm) and FT-IR for functional groups (N3 stretch at ~2100 cm⁻¹) .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition points and polymorphic transitions (e.g., endothermic peaks at 150–200°C) .
Basic: What preliminary biological assays are suggested for evaluating its activity?
Methodological Answer:
Initial screens should focus on:
- Kinase inhibition : Use ATP-binding assays (e.g., fluorescence polarization) due to structural similarity to dioxopiperidine-based kinase inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or HeLa), comparing IC50 values to reference compounds like apremilast derivatives .
- Proteasome targeting : Fluorescent substrate cleavage assays to assess ubiquitin-proteasome pathway modulation .
Advanced: How can design of experiments (DoE) optimize reaction conditions for its synthesis?
Methodological Answer:
DoE minimizes trial-and-error approaches:
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, catalyst loading, temperature) .
- Response surface methodology (RSM) : Central composite designs to model yield/purity relationships. For example, optimize azide coupling efficiency by balancing solvent polarity (acetonitrile vs. THF) and reaction time .
- Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05 for significance) .
Advanced: What computational strategies predict its reactivity or polymorphic stability?
Methodological Answer:
- Reaction path search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model azide coupling energetics and transition states .
- Polymorph prediction : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) to assess lattice energies and packing motifs .
- Solvent effects : COSMO-RS simulations to predict solubility and crystallization behavior in different solvents .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Polymorphic variance : Different crystal forms (e.g., Form I vs. Form II) exhibit altered bioavailability. Validate polymorph identity via PXRD and dissolution testing .
- Assay conditions : Standardize cell culture media (e.g., serum concentration) and proteasome activity protocols to reduce variability .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., azide reduction to amines) that may confound results .
Advanced: What methodologies assess its stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and thermal (40–60°C) stress, monitoring degradation via HPLC .
- Light sensitivity : UV-vis spectroscopy under ICH Q1B guidelines to detect photodegradation (λmax shifts indicate structural changes) .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .
Advanced: How does its mechanism compare to structurally similar dioxopiperidine derivatives?
Methodological Answer:
Comparative studies require:
- Docking simulations : AutoDock Vina to compare binding affinities to targets like cereblon (CRBN) or kinases. The azide moiety may enhance covalent binding vs. non-azide analogs .
- Metabolic profiling : CYP450 inhibition assays (e.g., fluorogenic substrates) to assess hepatic metabolism differences .
- Transcriptomics : RNA-seq on treated cells to identify unique pathways (e.g., NF-κB suppression vs. IMiD-like immunomodulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
